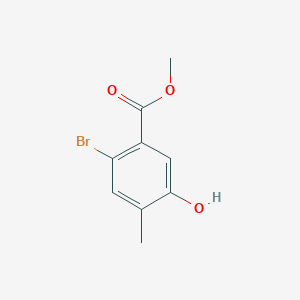

Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Vue d'ensemble

Description

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate, followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent like acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

Reduction: Formation of alcohols from the ester group.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-bromo-5-hydroxy-4-methylbenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity is influenced by the presence of both the bromine atom and the hydroxyl group, allowing for diverse synthetic pathways.

Synthetic Routes

The compound can be synthesized through several methods:

- Bromination of 5-hydroxy-4-methylbenzoic acid : This method typically involves using bromine in acetic acid as a brominating agent, followed by recrystallization to isolate the product.

Applications in Synthesis

This compound is utilized to synthesize:

- Pharmaceutical intermediates : It is used in the production of drug candidates targeting various diseases.

- Biologically active compounds : The compound's structure allows for modifications that can enhance biological activity.

Biological Research

The compound has been studied for its potential biological activities, particularly in relation to oxidative stress and enzyme modulation.

Oxidative Stress Modulation

Research indicates that this compound can influence enzymes involved in oxidative stress responses, such as:

- Catalase

- Superoxide dismutase

These interactions may lead to therapeutic applications in conditions where oxidative damage is a contributing factor.

Cell Signaling Pathways

The compound has been shown to affect key signaling pathways, including:

- Mitogen-activated protein kinase (MAPK) pathway : This pathway is crucial for regulating cell proliferation and apoptosis. Studies have demonstrated that this compound can modulate gene expression related to these processes.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of catalase activity at varying concentrations, suggesting potential use in metabolic disorder treatments. |

| Study B | Antioxidant Effects | Showed that the compound significantly reduces markers of oxidative stress in cellular models, indicating therapeutic potential against oxidative damage-related diseases. |

| Study C | Synthesis of Derivatives | Explored derivatives based on this compound that exhibited enhanced anti-inflammatory properties in preclinical models. |

Mécanisme D'action

The mechanism of action of methyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-bromo-4-methylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.

Methyl 5-hydroxy-4-methylbenzoate:

Methyl 2-bromo-5-methylbenzoate: Lacks the hydroxyl group, leading to variations in its chemical behavior.

Uniqueness

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity

Activité Biologique

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: , with a molecular weight of approximately 245.07 g/mol. The compound features a bromine atom and a hydroxyl group attached to a methylbenzoate structure, which influences its reactivity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various microorganisms has been investigated, with findings suggesting it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Candida albicans | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These results indicate that this compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further research in antimicrobial therapies .

2. DNA Cleavage Activity

The compound has also been shown to possess DNA cleavage activity, which is critical for understanding its potential as an anticancer agent. In studies, it was found to cleave plasmid DNA at concentrations ranging from 200 to 400 µM, indicating a strong interaction with nucleic acids. This property suggests potential applications in targeted cancer therapies where DNA damage is a mechanism of action .

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Using the DPPH method, this compound demonstrated significant free radical scavenging activity. The compound's antioxidant capacity increased with concentration, highlighting its potential as a protective agent against oxidative damage .

Case Studies and Research Findings

Several studies have examined the biological activities of compounds similar to this compound. For instance, research on related compounds has shown promising results in antimicrobial and antioxidant activities, suggesting that structural modifications can enhance these effects.

Study Example: Antimicrobial Efficacy

In one study, various derivatives of brominated benzoates were tested for their antimicrobial properties. This compound was among the most effective compounds against S. aureus and E. faecalis, outperforming many standard antibiotics at comparable concentrations .

Study Example: DNA Interaction

Another investigation focused on the interaction of similar compounds with DNA. The results indicated that this compound could induce significant DNA cleavage, particularly in the presence of oxidizing agents like hydrogen peroxide, which enhances its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

methyl 2-bromo-5-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXFNAPNIAMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.